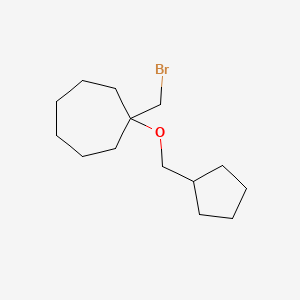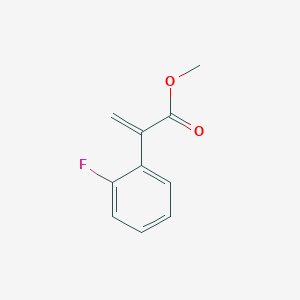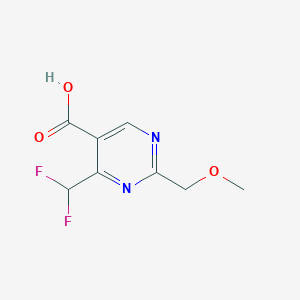
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8F2N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves multiple steps starting from commercially available precursors. One common method involves the reaction of 2-chloro-4-(difluoromethyl)pyrimidine with methoxymethyl chloride in the presence of a base to form the intermediate 2-(methoxymethyl)-4-(difluoromethyl)pyrimidine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the difluoromethyl or methoxymethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)pyrimidine-5-carboxylic acid
- 2-(Methoxymethyl)pyrimidine-5-carboxylic acid
- 4-(Trifluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both difluoromethyl and methoxymethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are advantageous.
Properties
Molecular Formula |
C8H8F2N2O3 |
|---|---|
Molecular Weight |
218.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O3/c1-15-3-5-11-2-4(8(13)14)6(12-5)7(9)10/h2,7H,3H2,1H3,(H,13,14) |
InChI Key |
HJWZKBYOMVTLJL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



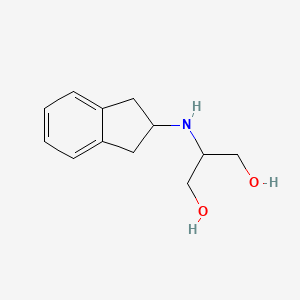
![Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13637803.png)
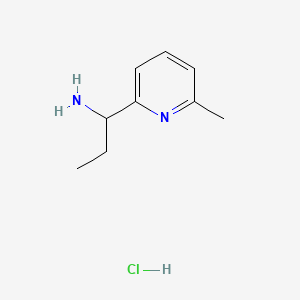

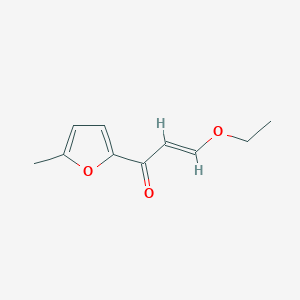
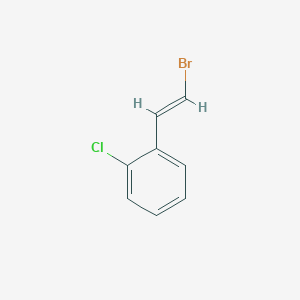
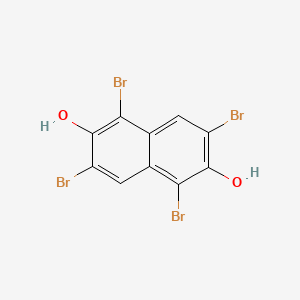
![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)


